3-(2-chloro-1,3-thiazol-4-yl)pyridine
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Overview
Description
3-(2-chloro-1,3-thiazol-4-yl)pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets leading to diverse effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be hypothesized that this compound may have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-thiazol-4-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-1,3-thiazole with a pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-1,3-thiazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Catalysts: Palladium or copper catalysts are commonly used in coupling reactions.
Major Products Formed
Substituted Thiazoles: Products where the chlorine atom is replaced by another group.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Coupled Products: More complex molecules formed through coupling reactions.
Scientific Research Applications
3-(2-chloro-1,3-thiazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Industrial Chemistry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: A simpler compound with only the thiazole ring.
3-(2-chloro-1,3-thiazol-4-yl)benzene: A similar compound where the pyridine ring is replaced by a benzene ring.
4-(2-chloro-1,3-thiazol-4-yl)pyridine: An isomer with the chlorine atom in a different position.
Uniqueness
3-(2-chloro-1,3-thiazol-4-yl)pyridine is unique due to the combination of the thiazole and pyridine rings, which confer specific electronic and steric properties. This combination allows for unique interactions with biological targets and other molecules, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEYEEZRTKZFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188164-72-8 |
Source
|
Record name | 3-(2-chloro-1,3-thiazol-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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